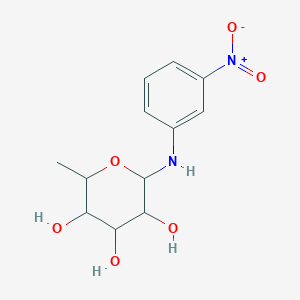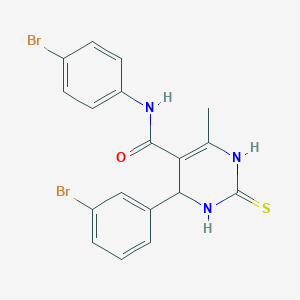![molecular formula C22H14Cl2N2O2S B5156698 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide, also known as CB-30872, is a chemical compound that has been the subject of scientific research for its potential therapeutic uses.
Mechanism of Action
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide prevents the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide has a number of advantages for lab experiments. It is relatively easy to synthesize, and has a high yield and purity. It has also been shown to be effective against a variety of cancer types and inflammatory diseases. However, there are also limitations to its use in lab experiments. 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic uses. Additionally, 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide is a complex molecule, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide. One direction is to further explore its potential therapeutic uses, particularly in the treatment of cancer and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail, in order to better understand how it works and how it can be optimized for therapeutic use. Additionally, researchers may explore the potential of 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide as a tool compound for the study of gene expression and epigenetics. Overall, 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide is a promising compound that has the potential to be a valuable tool for scientific research and therapeutic development.
Synthesis Methods
The synthesis of 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 3-aminophenylboronic acid, followed by the reaction of the resulting product with 1-benzothiophene-2-carboxylic acid. The final step involves the chlorination of the resulting compound to yield 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide. This synthesis method has been optimized for high yield and purity.
Scientific Research Applications
3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic uses, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been found to be effective against a variety of cancer types, including breast, prostate, and lung cancer. 3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
properties
IUPAC Name |
3-chloro-N-[3-[(3-chlorobenzoyl)amino]phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2N2O2S/c23-14-6-3-5-13(11-14)21(27)25-15-7-4-8-16(12-15)26-22(28)20-19(24)17-9-1-2-10-18(17)29-20/h1-12H,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQAWJZTWFYANP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-[3-(3-chlorobenzamido)phenyl]-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5156616.png)
![3-{[4-(2-ethylphenyl)-1-piperazinyl]carbonyl}-8-methoxy-6-nitro-2H-chromen-2-one](/img/structure/B5156618.png)


![N,N'-(1,2-ethynediyldi-2,1-phenylene)bis[2-(2-naphthyloxy)acetamide]](/img/structure/B5156647.png)
![1-(2-bromophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5156652.png)
![5-chloro-2-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B5156657.png)
![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)


